molecular formula C6H13Cl2F3N2 B077057 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS No. 13349-91-2

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Cat. No. B077057
CAS RN: 13349-91-2
M. Wt: 241.08 g/mol
InChI Key: FZNSAOHSKTXHEJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a compound of interest in various fields of pharmaceutical and chemical research. It belongs to the broader class of piperazine compounds, which have diverse applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride involves a series of chemical reactions. A study by Zhang Sheng-ju (2008) details the synthesis of a related compound, 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]piperazine, from 2-chloropyrazine and 3-amino-3-arylpropionic acids through reactions like hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection (Zhang Sheng-ju, 2008).

Scientific Research Applications

  • Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine, a compound similar to 1-(2,2,2-Trifluoroethyl)piperazine, acts as a serotonin receptor agonist in rat brain, affecting serotonin binding and turnover (Fuller et al., 1978).

  • Crystal Structure Analysis : Studies on compounds like Fluphenazine dihydrochloride and Opipramol dihydrochloride, which include piperazine derivatives, focus on their crystal structures, providing insights into their molecular configurations (Joanna Petrus et al., 2012); (Betz et al., 2011).

  • Pharmaceutical Intermediates : The synthesis and characterization of various piperazine compounds, such as 1-(2,3-dichlorophenyl)piperazine, highlight their role as pharmaceutical intermediates (Li Ning-wei, 2006); (Z. Quan, 2006).

  • Synthesis of Biologically Active Compounds : Research on differentially protected 2-(hydroxymethyl)piperazines demonstrates the use of piperazine derivatives in synthesizing biologically active compounds and chemical scaffolds for combinatorial libraries (Hongwu Gao & A. Renslo, 2007).

  • Anticancer Activities : Piperazine derivatives have been studied for their potential anticancer activities. For instance, certain 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising results against breast cancer cells (L. Yurttaş et al., 2014).

  • Central Pharmacological Activity : Piperazine derivatives are investigated for their central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs, due to their activation of the monoamine pathway (A. F. Brito et al., 2018).

  • Enhancing Signal in Mass Spectrometry : Piperazine-based derivatives have been used for derivatization of peptides to enhance signal in mass spectrometry, indicating their application in proteome analysis (X. Qiao et al., 2011).

  • Synthesis of Neuroleptic Agents : Piperazine compounds have been utilized in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, indicating their importance in pharmaceutical synthesis (C. Botteghi et al., 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNSAOHSKTXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585858
Record name 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

CAS RN

13349-91-2
Record name 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of hydrochloric acid (4.0 M, 10 mL) in dioxane was added to a solution of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (0.736 g, 2.74 mmol) in dioxane (5 mL). The reaction mixture was stirred until analysis by thin layer chromatography indicated completion of reaction (approx. 3 h). The volatiles were evaporated and the residue was dried under vacuum to yield 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride (0.631 g, 95%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Frederickson, IR Selvam, D Evangelopoulos… - European Journal of …, 2022 - Elsevier
There is a pressing need for new drugs against tuberculosis (TB) to combat the growing resistance to current antituberculars. Herein a novel strategy is described for hit generation …
Number of citations: 3 www.sciencedirect.com

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